Adenosine kinase inhibitor GP515

Adenosine Kinase Inhibition Potency Comparison In Vitro Pharmacology

Adenosine kinase inhibitor GP515 (also designated GP-1-515) is a synthetic, low-molecular-weight ribonucleoside analog that acts as a potent and selective inhibitor of human adenosine kinase (AK). Its chemical structure is 4-amino-1-(5-amino-5-deoxy-1-β-D-ribofuranosyl)-3-bromopyrazolo[3,4-d]pyrimidine, with a molecular formula of C₁₀H₁₃BrN₆O₃ and a molecular weight of 345.15 g/mol.

Molecular Formula C10H13BrN6O3
Molecular Weight 345.15 g/mol
CAS No. 144928-48-3
Cat. No. B130600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine kinase inhibitor GP515
CAS144928-48-3
Synonyms4-amino-1-(5-amino-5-deoxy-1-beta-D-ribofuranosyl)-3-bromopyrazolo(3,4-d)pyrimidine
adenosine kinase inhibitor GP515
GP 1-515
GP-1-515
Molecular FormulaC10H13BrN6O3
Molecular Weight345.15 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(N=C2Br)C3C(C(C(O3)CN)O)O)N
InChIInChI=1S/C10H13BrN6O3/c11-7-4-8(13)14-2-15-9(4)17(16-7)10-6(19)5(18)3(1-12)20-10/h2-3,5-6,10,18-19H,1,12H2,(H2,13,14,15)/t3-,5-,6-,10-/m1/s1
InChIKeyLTTBFVDMHCIDPM-BHBWVORQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine Kinase Inhibitor GP515 (CAS 144928-48-3): Procurement-Relevant Reference Overview


Adenosine kinase inhibitor GP515 (also designated GP-1-515) is a synthetic, low-molecular-weight ribonucleoside analog that acts as a potent and selective inhibitor of human adenosine kinase (AK). Its chemical structure is 4-amino-1-(5-amino-5-deoxy-1-β-D-ribofuranosyl)-3-bromopyrazolo[3,4-d]pyrimidine, with a molecular formula of C₁₀H₁₃BrN₆O₃ and a molecular weight of 345.15 g/mol [1]. GP515 inhibits AK with a human IC₅₀ of 4 nM, thereby preventing the phosphorylation of adenosine to AMP and locally elevating endogenous adenosine concentrations to exert tissue-protective and anti-inflammatory effects [2]. The compound has been evaluated in preclinical models of septic shock, hemorrhagic hypotension, and inflammatory bowel disease and is supplied exclusively for non-human research use .

Why Generic Adenosine Kinase Inhibitor Substitution Fails for GP515 (CAS 144928-48-3)


Adenosine kinase inhibitors constitute a chemically heterogeneous class that includes nucleoside analogs (e.g., GP515, 5-iodotubercidin) and non-nucleoside agents (e.g., ABT-702). Despite a shared enzymatic target, these compounds differ substantially in potency, selectivity, physicochemical properties, and, most critically, the disease-relevant biological contexts in which their efficacy has been experimentally validated. GP515 is uniquely characterized by a defined IC₅₀ for suppression of TNF-α production in human peripheral blood mononuclear cells (80 μM) [1], reproducible efficacy in dextran sulfate sodium (DSS)-induced colitis [2], and the ability to induce VEGF expression in myocardial myoblasts [3]. These orthogonal functional readouts are not documented for the frequently referenced comparators ABT-702 or 5-iodotubercidin, making direct functional substitution unsupported.

GP515 (CAS 144928-48-3) Quantitative Evidence Guide: Comparator-Based Differentiation


Adenosine Kinase Inhibitory Potency: GP515 Exhibits Intermediate Potency Between ABT-702 and 5-Iodotubercidin

GP515 inhibits human adenosine kinase with an IC₅₀ of 4 nM [1]. In comparison, the non-nucleoside inhibitor ABT-702 displays an IC₅₀ of 1.7 nM (approximately 2.4-fold more potent) [2], while the nucleoside analog 5-iodotubercidin has an IC₅₀ of 26 nM (6.5-fold less potent) [3]. These potency rankings are derived from separate studies employing recombinant or native human AK enzyme preparations and must be interpreted as cross-study comparisons.

Adenosine Kinase Inhibition Potency Comparison In Vitro Pharmacology

Unique Quantitative TNF-α Suppression in Human PBMCs: GP515 IC₅₀ 80 μM

In lipopolysaccharide (LPS; 10 ng/mL)-stimulated human peripheral blood mononuclear cells (PBMCs), GP515 produced a dose-dependent suppression of TNF-α production with an IC₅₀ of 80 μM [1]. This represents the only reported IC₅₀ value for an adenosine kinase inhibitor in this clinically relevant human cellular assay. By comparison, the non-nucleoside inhibitor ABT-702 has been shown to reduce TNF-α levels in animal models of diabetic retinopathy and traumatic optic neuropathy, but no quantitative IC₅₀ for human PBMC TNF-α suppression has been reported [2][3], limiting its direct substitutability for in vitro human inflammation studies.

TNF-α Suppression Human Peripheral Blood Mononuclear Cells Anti-inflammatory Pharmacology

Quantitative VEGF Induction in Rat Myocardial Myoblasts: GP515 vs. Adenosine

In cultured rat myocardial myoblasts (RMMs) under normoxic conditions, GP515 at 20 μM increased VEGF protein expression by 39% relative to control, while adenosine (Ado) at 20 μM produced a 59% increase [1]. Baseline VEGF protein expression was 1.84 ± 0.05 ng/mg total cell protein; GP515 treatment (0.2–200 μM) yielded a dose-related increase ranging from 1.99 to 2.84 ng/mg total cell protein. Additionally, GP515 (20 μM) increased human umbilical vein endothelial cell (HUVEC) proliferation by 33%, compared to a 98% increase induced by adenosine (20 μM) [1]. Under mild hypoxia (10% O₂), GP515 (20 μM) further augmented VEGF expression by an additional 27%, while having no effect under severe hypoxia (1% O₂) [1]. No comparable VEGF induction data have been reported for ABT-702 or 5-iodotubercidin in this cell system.

VEGF Induction Myocardial Myoblasts Angiogenesis Research

Validated Efficacy in DSS-Induced Colitis: GP515 Improves Clinical and Histologic Parameters

In a non-acute DSS (3.5% in drinking water, 11 days) murine colitis model, systemic treatment with GP515 resulted in a significant improvement of the clinical score (comprising weight loss, stool consistency, and bleeding), a significant reduction in colon shortening (an indirect parameter of inflammation), decreased colonic IFNγ concentrations, reduced spleen weight, and suppression of IFNγ synthesis and CD69 expression in ex vivo-stimulated splenocytes [1]. In contrast, ABT-702 has been evaluated predominantly in pain and neuropathic models; no published study has examined its effect in a DSS colitis model. Similarly, 5-iodotubercidin has not been tested in colitis models and was reported non-protective in a cerebral ischemic injury model [2].

Inflammatory Bowel Disease DSS Colitis Model Preclinical Efficacy

Hepatic Leukocyte Adhesion Attenuation in Hemorrhagic Shock Without Hemodynamic Compromise

In a rat model of hemorrhagic hypotension (mean arterial pressure 40 mmHg for 60 min followed by 5 h resuscitation), pretreatment with GP515 (0.25 mg/kg) significantly attenuated shock and resuscitation-induced leukocyte adhesion in both periportal and midzonal sublobular regions compared to saline-treated controls [1]. Critically, GP515 did not significantly affect macrohemodynamic or hematological parameters, and it enlarged narrowed sinusoidal diameters with a tendency to improve sinusoidal blood flow [1]. This contrasts with the therapeutic use of adenosine itself, which is limited by severe cardiovascular side effects including hypotension and bradycardia [2]. ABT-702 at analgesic doses (30–300 μmol/kg p.o.) also showed no significant effect on rotorod performance or heart rate in rats, but has not been evaluated in this specific hemorrhagic shock model [3].

Ischemia-Reperfusion Injury Hepatic Microcirculation Hemorrhagic Shock

Optimal Research and Procurement Application Scenarios for Adenosine Kinase Inhibitor GP515 (CAS 144928-48-3)


In Vitro Human Inflammation Models Requiring Defined TNF-α Suppression

When a research protocol demands quantitative suppression of TNF-α in LPS-stimulated human PBMCs with a compound that elevates endogenous adenosine, GP515 is the only AK inhibitor for which a complete concentration-response curve has been published (IC₅₀ = 80 μM) [1]. This enables investigators to select precise working concentrations based on target occupancy rather than relying on extrapolation from animal model data, as is necessary with ABT-702 or 5-iodotubercidin.

Preclinical Colitis and Inflammatory Bowel Disease Research

GP515 is uniquely positioned for studies of adenosine-mediated regulation of intestinal inflammation. It is the only structurally defined AK inhibitor with documented efficacy in the DSS-induced colitis model, showing improvements across multiple endpoints including clinical score, colon length, histology, and colonic IFNγ levels [2]. No equivalent dataset exists for ABT-702 or 5-iodotubercidin in this disease context, making GP515 the evidence-supported choice for IBD-focused AK research.

Myocardial and Endothelial Cell Studies of VEGF-Mediated Angiogenesis

For experiments examining AK-dependent VEGF induction in cardiac or endothelial cell systems, GP515 provides a well-characterized tool. At 20 μM, it elicits a 39% increase in VEGF protein in rat myocardial myoblasts and a 33% increase in HUVEC proliferation under normoxia, with an additional 27% VEGF enhancement under mild hypoxia [3]. This intermediate-strength stimulation profile, contrasted with the stronger but potentially desensitizing effect of exogenous adenosine, makes GP515 suitable for sustained angiogenesis signaling studies.

Hepatic Ischemia-Reperfusion and Microcirculation Research

GP515 has been validated in a rat hemorrhagic shock model, where it significantly attenuated leukocyte adhesion in hepatic sublobular regions without disrupting macrohemodynamics or hematological parameters [4]. This safety profile directly addresses the cardiovascular liability that limits adenosine itself as a research tool. For hepatic microcirculation and ischemia-reperfusion studies, GP515 offers a documented, model-specific experimental agent that ABT-702 and 5-iodotubercidin have not demonstrated in this setting.

Quote Request

Request a Quote for Adenosine kinase inhibitor GP515

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.